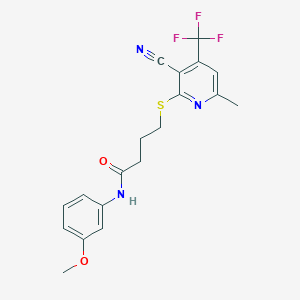

![molecular formula C16H13Cl2NO2 B3003425 (2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate CAS No. 338413-38-0](/img/structure/B3003425.png)

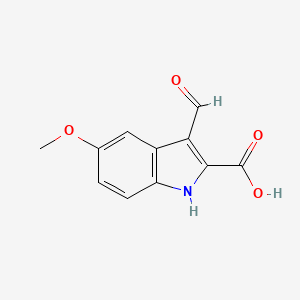

(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is a useful research compound. Its molecular formula is C16H13Cl2NO2 and its molecular weight is 322.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carbamate Insecticides

Research in the field of carbamate insecticides includes the study of dichlorophenyl and methyl-phenyl N-methylcarbamates. The biological activity of these compounds against insects has been evaluated, revealing the impact of structural variations on their effectiveness. Specifically, replacing a methyl group with a chlorine atom generally results in decreased biological activity (Metcalf, Fuertes-Polo, & Fukuto, 1963).

Novel Paramagnetic Materials

The synthesis of novel radical adducts with paramagnetic properties has been explored. For instance, the creation of bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and related compounds showcases the potential for new materials with unique electrochemical and luminescent properties (Castellanos et al., 2008).

Synthesis of Methyl N-Phenyl Carbamate

Research has been conducted on the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, a process significant for the production of methylene diphenyl diisocyanate via a non-phosgene route. This research includes thermodynamic analysis, guiding experimental research and process scale-up (Tian Hengshui, 2008).

Herbicide Transformation

The transformation of certain herbicides in soil has been studied, focusing on the degradation of methyl-N-(3,4-dichlorophenyl)-carbamate into various compounds. This research helps in understanding the environmental impact and breakdown mechanisms of such herbicides (Bartha & Pramer, 1969).

Gas Chromatography Mass Spectrometry

The application of gas chromatography/mass spectrometry to study the decomposition of thermally labile phenylurea pesticides, including dichlorophenyl carbamates, has been reported. This research is vital for accurate identification and understanding of pesticide behavior under different conditions (Tamiri & Zitrin, 1987).

Synthesis of Aziridine Esters

The use of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate as an alkylating agent for aromatic heterocycles has been explored. This leads to potential applications in synthesizing compounds with specific chemical properties (Alves et al., 2000).

Propiedades

IUPAC Name |

(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO2/c17-14-7-4-8-15(18)13(14)11-21-16(20)19-10-9-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMIOUIICYZPRY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CNC(=O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/NC(=O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

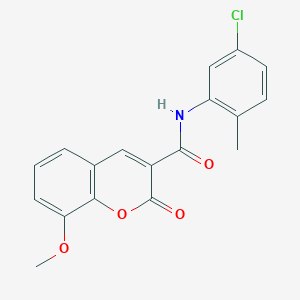

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

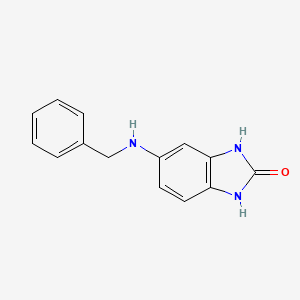

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

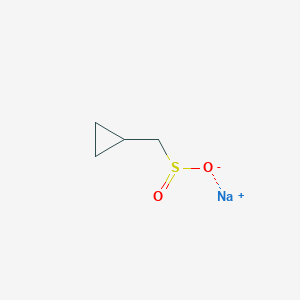

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)